2,6-二氯-9-异丙基-8-甲基-9H-嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

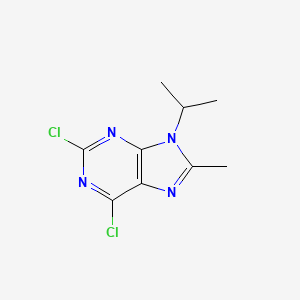

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a chemical compound with the molecular formula C9H10Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound.

科学研究应用

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine has several applications in scientific research:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine typically involves the chlorination of a purine derivative. One common method includes the reaction of 9-isopropyl-8-methyl-9H-purine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

化学反应分析

Types of Reactions

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2,6-diamino derivative of the original compound .

作用机制

The mechanism of action of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms at the 2 and 6 positions make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of nucleic acid functions .

相似化合物的比较

Similar Compounds

2,6-Dichloro-9-methyl-9H-purine: Similar in structure but lacks the isopropyl group at the 9 position.

2,6-Dichloropurine: A simpler derivative with only chlorine substitutions at the 2 and 6 positions.

Uniqueness

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is unique due to the presence of both isopropyl and methyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. These structural features make it a valuable compound for specialized applications in research and industry .

生物活性

Overview

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a heterocyclic compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, characterized by the presence of two chlorine atoms at positions 2 and 6, an isopropyl group at position 9, and a methyl group at position 8. This unique structure imparts distinct biological activities, particularly in the context of cancer research and enzyme inhibition.

The biological activity of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular processes. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines. It modulates signaling pathways that lead to programmed cell death, particularly in leukemic and renal carcinoma cells .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 2.27 | Apoptosis induction |

| HL-60 (Leukemia) | 1.42 | Cell cycle arrest at G2/M phase |

| OKP-GS (Renal) | 4.56 | Inhibition of PDGFRα and PDGFRβ |

These results highlight the compound's potential as an anticancer agent, comparable to established drugs like sorafenib .

Pharmacokinetics

The pharmacokinetic profile suggests that 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine has high gastrointestinal absorption and is likely to permeate biological membranes effectively. This characteristic is crucial for its bioavailability and therapeutic potential.

Case Studies

- Cancer Cell Line Study : A study evaluated the effects of varying concentrations of the compound on K562 and HL-60 cell lines. At concentrations of 5, 10, and 20 μM, significant apoptosis was observed via flow cytometry analysis, indicating that higher concentrations correlate with increased apoptotic activity .

- Kinase Inhibition Assays : The compound exhibited strong inhibitory activity against Bcr–Abl1 kinase and showed moderate inhibition against HER2 kinase. This suggests its potential utility in targeting specific signaling pathways involved in cancer progression.

Temporal Effects in Laboratory Settings

The stability of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine under laboratory conditions affects its long-term efficacy. Studies indicate that while the compound remains stable initially, its biological activity may diminish over time due to degradation processes .

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly influences the therapeutic outcomes:

- Low Doses : Minimal toxicity with notable therapeutic effects.

- High Doses : Increased risk of toxicity and adverse effects on normal cellular functions.

This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.

Scientific Research Applications

The compound has diverse applications across various fields:

- Chemistry : Used as an intermediate in synthesizing more complex purine derivatives.

- Biology : Investigated for its potential biological activities related to enzyme interactions.

- Medicine : Ongoing research into its use as an anticancer agent due to its ability to induce apoptosis.

- Industry : Applied in developing pharmaceuticals and agrochemicals due to its unique properties .

属性

IUPAC Name |

2,6-dichloro-8-methyl-9-propan-2-ylpurine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4/c1-4(2)15-5(3)12-6-7(10)13-9(11)14-8(6)15/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPSBRBADZWAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)N=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。